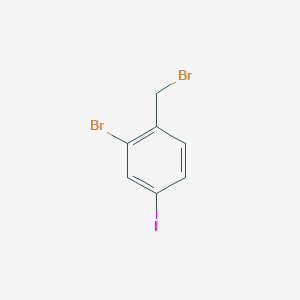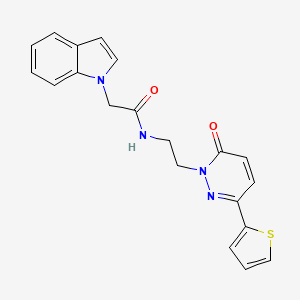![molecular formula C19H16F3N3OS B2684332 1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 158712-48-2](/img/structure/B2684332.png)
1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C19H16F3N3OS . It belongs to the class of pyrazoles, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” such as melting point, boiling point, density, molecular weight, and others are not specified in the available resources .Scientific Research Applications
Heterocyclic Synthesis Applications
The utility of derivatives of the mentioned compound in heterocyclic synthesis is significant. Fadda et al. (2012) discuss how enaminonitriles, related to the given compound, serve as key intermediates for synthesizing a wide range of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized by various spectral data, highlighting their potential in medicinal chemistry and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Polarographic Behavior
Ravindranath, Ramadas, and Brahmaji Rao (1983) investigated the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, showcasing the electrochemical properties of these compounds. This research provides insights into the electrochemical behavior of pyrazole derivatives, which could be useful for developing new electrochemical sensors and devices (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Carbonic Anhydrase Inhibition
A study by Mert et al. (2015) on pyrazole-3,4-dicarboxamide derivatives, including sulfonamide moieties, highlights their inhibitory effects on human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions related to altered carbonic anhydrase activity. The research elucidates structure-activity relationships and presents compound 4 as the most effective inhibitor (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Biological Evaluation of Pyrazole Derivatives
Shah, Patel, and Karia (2018) synthesized novel amino pyrazole derivatives and evaluated their medicinal value, specifically their antimicrobial and antifungal properties. Their work demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents, providing a foundation for future pharmacological studies (Shah, Patel, & Karia, 2018).
Advanced Material Applications
Liu et al. (2013) explored the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, employing a diamine similar to the given compound. These polymers exhibit remarkable properties, such as solubility in organic solvents, high thermal stability, and low dielectric constants, suggesting their utility in high-performance materials (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
properties
IUPAC Name |
1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-12-16(17(26)23-14-8-4-3-5-9-14)18(25(2)24-12)27-15-10-6-7-13(11-15)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHMKSQJBLERIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)


![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)


![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)
![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)
![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)

